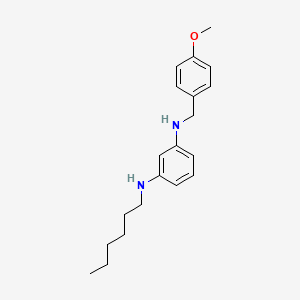
Fluorescein-6-carbonyl-Asp(OMe)-Glu(OMe)-Val-DL-Asp(OMe)-fluoromethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein-6-carbonyl-Asp(OMe)-Glu(OMe)-Val-DL-Asp(OMe)-fluoromethylketone (F6C-DEGV-D-FMK) is a fluorogenic compound that is widely used in scientific research. It is a fluorescent molecule that has a wide range of applications in biochemistry, molecular biology, and cell biology. F6C-DEGV-D-FMK has been used to study protein-protein interactions, enzyme kinetics, and protein folding. It is also used to detect and monitor the activity of enzymes and other proteins.
Scientific Research Applications
F6C-DEGV-D-FMK has been used in a variety of scientific research applications. It has been used to study protein-protein interactions, enzyme kinetics, and protein folding. It has also been used to detect and monitor the activity of enzymes and other proteins. Additionally, F6C-DEGV-D-FMK has been used to study the structure and function of G-protein coupled receptors.
Mechanism of Action
F6C-DEGV-D-FMK is a fluorogenic compound that is used to detect and monitor the activity of enzymes and other proteins. The mechanism of action of F6C-DEGV-D-FMK involves the binding of the compound to the active site of the protein. This binding induces a conformational change in the protein, which leads to a change in the fluorescence of the compound.
Biochemical and Physiological Effects
F6C-DEGV-D-FMK has been used to study the biochemical and physiological effects of various proteins and enzymes. It has been used to study the effects of various drugs on enzymes, as well as the effects of various hormones on cell signaling pathways. Additionally, F6C-DEGV-D-FMK has been used to study the effects of various mutations on the structure and function of proteins.
Advantages and Limitations for Lab Experiments
F6C-DEGV-D-FMK has several advantages for lab experiments. It is a highly sensitive and selective fluorogenic compound that can be used to detect and monitor the activity of enzymes and other proteins. Additionally, it is relatively stable and can be stored for long periods of time without losing its fluorescence. However, F6C-DEGV-D-FMK is also limited in its applications. It is not suitable for detecting small molecules, and it can be affected by the presence of other compounds.
Future Directions
F6C-DEGV-D-FMK has many potential future applications. It could be used to study the effects of various drugs on enzymes and cell signaling pathways. Additionally, it could be used to study the structure and function of G-protein coupled receptors. Additionally, F6C-DEGV-D-FMK could be used in drug design, as it could be used to detect and monitor the activity of enzymes and proteins involved in drug metabolism. Finally, F6C-DEGV-D-FMK could be used to study the effects of various mutations on the structure and function of proteins.
Synthesis Methods
F6C-DEGV-D-FMK can be synthesized using a two-step procedure. The first step involves the reaction of fluorescein-6-carbonyl chloride with N-Boc-DEGV-D-FMK in the presence of a base such as sodium hydroxide. This reaction produces the desired compound, F6C-DEGV-D-FMK. The second step involves the removal of the Boc group with trifluoroacetic acid (TFA).
properties
IUPAC Name |
methyl (4S)-4-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-4-methoxy-4-oxobutanoyl]amino]-5-[[(2S)-1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H45FN4O16/c1-20(2)37(41(58)46-29(31(51)19-44)17-35(53)61-4)48-39(56)28(12-13-34(52)60-3)45-40(57)30(18-36(54)62-5)47-38(55)21-6-9-24-27(14-21)43(64-42(24)59)25-10-7-22(49)15-32(25)63-33-16-23(50)8-11-26(33)43/h6-11,14-16,20,28-30,37,49-50H,12-13,17-19H2,1-5H3,(H,45,57)(H,46,58)(H,47,55)(H,48,56)/t28-,29?,30-,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQMMCFXNFLOLD-MOPYTGIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(=O)OC)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H45FN4O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
892.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein-6-carbonyl-Asp(OMe)-Glu(OMe)-Val-DL-Asp(OMe)-fluoromethylketone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














